molecular formula C14H22N2O2 B13316331 2-Methoxy-4-[2-(1-methylpyrrolidin-2-yl)ethoxy]aniline

2-Methoxy-4-[2-(1-methylpyrrolidin-2-yl)ethoxy]aniline

Cat. No.: B13316331
M. Wt: 250.34 g/mol
InChI Key: CQYCCQPWLBXMCF-UHFFFAOYSA-N
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Description

2-Methoxy-4-[2-(1-methylpyrrolidin-2-yl)ethoxy]aniline is an organic compound with the molecular formula C₁₄H₂₂N₂O₂ It is characterized by the presence of a methoxy group, a pyrrolidine ring, and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-[2-(1-methylpyrrolidin-2-yl)ethoxy]aniline typically involves the reaction of 2-methoxyaniline with 2-(1-methylpyrrolidin-2-yl)ethanol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as palladium on carbon and ethanol, respectively. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-[2-(1-methylpyrrolidin-2-yl)ethoxy]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the aniline moiety, where halogenated reagents can replace the hydrogen atoms on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium at room temperature.

    Reduction: Sodium borohydride in methanol at 0-5°C.

    Substitution: Halogenated reagents like bromine in the presence of a Lewis acid catalyst at room temperature.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Halogenated aniline derivatives.

Scientific Research Applications

2-Methoxy-4-[2-(1-methylpyrrolidin-2-yl)ethoxy]aniline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-[2-(1-methylpyrrolidin-2-yl)ethoxy]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-4-[2-(1-pyrrolidinyl)ethoxy]aniline
  • 2-Methoxy-4-[2-(1-methylpiperidin-2-yl)ethoxy]aniline
  • 2-Methoxy-4-[2-(1-methylazetidin-2-yl)ethoxy]aniline

Uniqueness

2-Methoxy-4-[2-(1-methylpyrrolidin-2-yl)ethoxy]aniline is unique due to the presence of the 1-methylpyrrolidine ring, which imparts specific steric and electronic properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall biological activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C14H22N2O2

Molecular Weight

250.34 g/mol

IUPAC Name

2-methoxy-4-[2-(1-methylpyrrolidin-2-yl)ethoxy]aniline

InChI

InChI=1S/C14H22N2O2/c1-16-8-3-4-11(16)7-9-18-12-5-6-13(15)14(10-12)17-2/h5-6,10-11H,3-4,7-9,15H2,1-2H3

InChI Key

CQYCCQPWLBXMCF-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC1CCOC2=CC(=C(C=C2)N)OC

Origin of Product

United States

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